molecular formula C17H16ClNO3S B5784148 methyl 2-{[3-(3-chlorophenyl)acryloyl]amino}-4,5-dimethyl-3-thiophenecarboxylate

methyl 2-{[3-(3-chlorophenyl)acryloyl]amino}-4,5-dimethyl-3-thiophenecarboxylate

Cat. No. B5784148
M. Wt: 349.8 g/mol
InChI Key: XKBAGLNNKAYGPO-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-{[3-(3-chlorophenyl)acryloyl]amino}-4,5-dimethyl-3-thiophenecarboxylate is a chemical compound that has been widely studied in scientific research due to its potential therapeutic applications. This compound is commonly referred to as "MCDT" and has been found to have a variety of biochemical and physiological effects, making it a promising candidate for future drug development.

Mechanism of Action

The mechanism of action of MCDT is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways involved in cancer cell growth and inflammation. Specifically, MCDT has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that promote inflammation and pain.
Biochemical and Physiological Effects:
MCDT has been found to have a variety of biochemical and physiological effects, including inhibition of cancer cell growth, anti-inflammatory and analgesic effects, and modulation of immune system function. Additionally, MCDT has been shown to have antioxidant properties, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

One advantage of using MCDT in lab experiments is its relatively low toxicity, which allows for higher doses to be administered without causing adverse effects. However, one limitation of using MCDT is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on MCDT, including further exploration of its mechanism of action, identification of potential drug targets, and development of more effective formulations for clinical use. Additionally, MCDT may have potential applications in other areas of medicine, such as neurodegenerative diseases and cardiovascular disorders.

Synthesis Methods

The synthesis of MCDT involves the reaction of 3-(3-chlorophenyl)acrylic acid with methyl 2-amino-4,5-dimethylthiophene-3-carboxylate in the presence of a coupling agent such as N,N'-carbonyldiimidazole (CDI). The resulting product is a yellow crystalline solid with a melting point of 132-134°C.

Scientific Research Applications

MCDT has been extensively studied for its potential therapeutic applications in a variety of fields, including cancer research, inflammation, and pain management. In cancer research, MCDT has been found to inhibit the growth of various cancer cell lines, including breast cancer and lung cancer cells. Additionally, MCDT has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain.

properties

IUPAC Name

methyl 2-[[(E)-3-(3-chlorophenyl)prop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO3S/c1-10-11(2)23-16(15(10)17(21)22-3)19-14(20)8-7-12-5-4-6-13(18)9-12/h4-9H,1-3H3,(H,19,20)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKBAGLNNKAYGPO-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)C=CC2=CC(=CC=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)/C=C/C2=CC(=CC=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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